molecular formula C13H18N2 B3038983 2-(Diethylamino)-2-(p-tolyl)acetonitrile CAS No. 943611-24-3

2-(Diethylamino)-2-(p-tolyl)acetonitrile

Cat. No.: B3038983
CAS No.: 943611-24-3
M. Wt: 202.3 g/mol
InChI Key: KTJHGWWXEMJYJF-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-(p-tolyl)acetonitrile (CAS: 943611-24-3) is a synthetic organic compound featuring a central acetonitrile backbone substituted with a diethylamino group and a p-tolyl (4-methylphenyl) group. Its molecular formula is C₁₂H₁₆N₂, with an InChIKey of KTJHGWWXEMJYJF-UHFFFAOYSA-N . This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its structural flexibility enables modifications for targeted applications.

Properties

IUPAC Name

2-(diethylamino)-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJHGWWXEMJYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Diethylamino)-2-(p-tolyl)acetonitrile is a chemical compound recognized for its potential biological activities, particularly in pharmacological contexts. This compound, characterized by its diethylamino and p-tolyl functional groups, has garnered interest due to its structural properties and possible applications in medicinal chemistry.

  • Molecular Formula : C13H18N2·HCl
  • Molecular Weight : 202.3 g/mol
  • Appearance : White to off-white crystalline powder

The compound is primarily utilized in research settings, where its unique structure may facilitate interactions with various biological targets, especially within the central nervous system.

Potential Pharmacological Applications

  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit pain-relieving effects.
  • Anesthetic Effects : The compound's structural components indicate potential interactions with neural receptors, which could be leveraged in anesthetic formulations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 2-(diethylamino)-2-(p-tolyl)acetonitrile has been explored through various analogs. Understanding how modifications to the structure influence biological activity is crucial for developing more potent derivatives.

Compound NameMolecular FormulaUnique Features
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochlorideC10H14ClNO2Contains a carboxylic acid group
2-(Diethylamino)acetonitrileC6H12N2Lacks the p-tolyl group
2-(Benzylamino)-2-(p-tolyl)acetonitrileC13H17NContains a benzyl group

The unique combination of functional groups in 2-(diethylamino)-2-(p-tolyl)acetonitrile may provide distinct pharmacological properties compared to similar compounds, enhancing its value in medicinal chemistry .

Case Studies and Research Findings

In various studies, researchers have examined the biological activity of compounds related to 2-(diethylamino)-2-(p-tolyl)acetonitrile:

  • A study demonstrated that modifications in the diethylamino group could significantly alter the potency of related compounds as NAPE-PLD inhibitors, impacting emotional behavior in animal models .
  • Another investigation into similar acetonitrile derivatives highlighted their antibacterial and antifungal activities against various strains, suggesting that structural modifications can enhance antimicrobial effectiveness .

The mechanism by which 2-(diethylamino)-2-(p-tolyl)acetonitrile exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain modulation and neural signaling pathways.

Enzyme Interactions

Research indicates that certain derivatives of this compound may inhibit enzymes such as vanin-1, which plays a role in inflammation and metabolism . This inhibition could lead to altered metabolic pathways and reduced inflammatory responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents (R1, R2) CAS Number Molecular Formula InChIKey Key Differences
2-(Diethylamino)-2-(p-tolyl)acetonitrile R1 = Diethylamino, R2 = 4-MePh 943611-24-3 C₁₂H₁₆N₂ KTJHGWWXEMJYJF-UHFFFAOYSA-N Reference compound
2-(Diethylamino)-2-(4-ethylphenyl)acetonitrile R2 = 4-EtPh 1017388-30-5 C₁₃H₁₈N₂ KDBDORGTDJDRDP-UHFFFAOYSA-N Ethyl group increases steric bulk and lipophilicity
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile R2 = 4-FPh 85574-14-7 C₁₁H₁₃FN₂ SQVZIVSZCKAATP-UHFFFAOYSA-N Fluorine's electron-withdrawing effect enhances polarity
2-(Dimethylamino)acetonitrile R1 = Dimethylamino, R2 = H Not Provided C₄H₈N₂ WNKAZVNSKOPAQI-UHFFFAOYSA-N Smaller amino group reduces lipophilicity
2-(4-Hydroxyphenyl)acetonitrile (natural) R2 = 4-HOPh Not Provided C₈H₇NO Not Available Hydroxyl group increases hydrophilicity and H-bonding potential

Physicochemical Properties

  • Lipophilicity: The diethylamino group in the target compound confers higher logP (estimated ~2.5) compared to dimethylamino analogs (logP ~1.2), enhancing membrane permeability in biological systems .
  • Electronic Effects : The p-tolyl group (electron-donating methyl) stabilizes adjacent charges, whereas 4-fluorophenyl analogs exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Solubility: The hydrochloride salt form (CAS: Not Provided) improves aqueous solubility, critical for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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